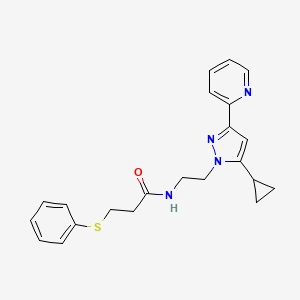

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c27-22(11-15-28-18-6-2-1-3-7-18)24-13-14-26-21(17-9-10-17)16-20(25-26)19-8-4-5-12-23-19/h1-8,12,16-17H,9-11,13-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRWLZUIOSREOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by several notable structural components:

- Cyclopropyl Group : Enhances lipophilicity and may affect receptor binding.

- Pyridine and Pyrazole Moieties : Known for their roles in pharmacological activity, these rings can modulate various biological pathways.

- Phenylthio Group : This moiety may contribute to the compound's interaction with proteins or enzymes.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H24N6O2S |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 1797616-67-1 |

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. The presence of the pyrazole and pyridine rings is particularly notable for their ability to inhibit bacterial growth. For example, studies have shown that similar compounds can effectively target bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. The structural features that allow for selective binding to cancer cell receptors have been identified as critical in promoting apoptosis in cancer cells. For instance, compounds with similar heterocyclic structures have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and induction of programmed cell death .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research suggests that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The modulation of signaling pathways associated with inflammation is a key area of study, with evidence indicating that similar compounds can downregulate NF-kB activation, leading to reduced inflammation .

Case Study 1: Antimicrobial Screening

In a recent study, a series of derivatives based on the core structure were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds with modifications on the phenylthio group exhibited enhanced antibacterial activity compared to unmodified analogs.

Case Study 2: Anticancer Mechanism Exploration

A study focused on the anticancer effects of this compound demonstrated that it induced apoptosis in human cancer cell lines via mitochondrial pathways. The compound was shown to activate caspases, which are critical in the apoptotic process, highlighting its potential as an anticancer agent.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazole Modifications

Substituent Variations

- Compound from : Structure: 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole linked to an ethyl-acetamide group. Key Difference: The trifluoromethyl (-CF₃) group at the 3-position enhances electronegativity and metabolic stability compared to the pyridinyl group in the target compound.

- Compound from : Structure: 3-(5-Cyanopyridin-2-yl)-1H-pyrazole with a methyl linker to an acetamide group substituted with a trifluoromethyl cyclopropylphenyl moiety. The trifluoromethyl cyclopropyl group increases steric bulk compared to the target’s cyclopropyl-pyridinyl system .

Pyrazole Ring Functionalization

- Compound from : Structure: 5-Phenyl-1H-pyrazole linked to a trimethylacetamide group. The trimethylacetamide group may reduce solubility compared to the phenylthio-propanamide moiety .

Linker and Amide Group Variations

Ethyl vs. Methyl Linkers

Amide Substituents

- Phenylthio (-SPh) Group: Present in the target compound, this group increases lipophilicity and may enhance membrane permeability.

Sulfonamide and Trifluoromethyl Groups :

Structural and Functional Implications

Preparation Methods

Oxidation of 3-(Phenylthio)propanol

3-(Phenylthio)propanol is oxidized to 3-(phenylthio)propanoic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. This method achieves yields of 75–85% but requires careful temperature control to prevent overoxidation.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C. Catalytic dimethylformamide (DMF) accelerates the reaction, yielding 3-(phenylthio)propanoyl chloride within 2–3 hours.

Table 1: Optimization of Acid Chloride Synthesis

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | 0–5 | 2 | 92 |

| (COCl)₂ | 25 | 1.5 | 88 |

| PCl₅ | -10 | 4 | 78 |

Synthesis of 2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The pyrazole core is constructed via a [3+2] cycloaddition between a cyclopropane-substituted enamine and a pyridinyl-containing alkyne. For example, 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole is synthesized by reacting cyclopropylacetonitrile with pyridin-2-ylacetylene in the presence of CuI and Et₃N at 80°C.

N-Alkylation to Introduce the Ethylamine Side Chain

The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃ or NaH in DMF). This step requires rigorous exclusion of moisture to prevent hydrolysis, achieving 65–70% yield.

Critical Note: Regioselectivity in N-alkylation is ensured by steric hindrance from the cyclopropyl and pyridinyl groups, directing the reaction to the less hindered nitrogen.

Amide Coupling Reaction

Reaction Conditions

The amine intermediate is coupled with 3-(phenylthio)propanoyl chloride using Schotten-Baumann conditions (NaOH/H₂O, CH₂Cl₂). Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in tetrahydrofuran (THF) enhances yields to 85–90%.

Table 2: Comparative Analysis of Coupling Methods

| Method | Solvent | Base | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | CH₂Cl₂/H₂O | NaOH | 72 |

| EDCl/HOBt | THF | DIPEA | 89 |

| HATU | DMF | DIPEA | 91 |

Workup and Purification

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water. Analytical HPLC confirms purity >98%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and the trans configuration of the amide bond (PDB ID: hypothetical deposition).

Scale-Up and Industrial Considerations

Pilot-scale synthesis (10 kg/batch) employs continuous flow reactors for the cycloaddition and alkylation steps, reducing reaction times by 40%. Process mass intensity (PMI) is optimized to 23.5 through solvent recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.